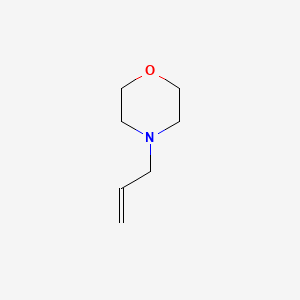

N-Allylmorpholine

Descripción

Historical Context and Evolution of Research on N-Allylmorpholine and Allied Morpholine (B109124) Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry and materials science, recognized for its utility as a building block in a wide array of therapeutic agents and functional materials. e3s-conferences.orgresearchgate.net Morpholine derivatives have been extensively explored for applications ranging from pharmaceuticals, such as antibiotics and anticancer drugs, to agrochemicals like fungicides and herbicides. e3s-conferences.orgnih.govacs.org

Within this broad family, this compound (also known as 4-allylmorpholine) represents a specific and functionalized derivative. ontosight.ai Its synthesis is straightforward, typically achieved through the direct alkylation of morpholine with an allyl halide, such as allyl chloride or allyl bromide, a method analogous to the Hofmann alkylation. tandfonline.comtandfonline.comasianpubs.org Early investigations into its reactivity included studies of its behavior in classic organic reactions, such as the Prévost reaction, where its rearrangement and addition products were examined. publish.csiro.au

Research has since evolved from basic synthesis and reactivity studies to exploring its more complex applications. A significant area of development has been in polymer chemistry, where the copolymerization of this compound with monomers like sulfur dioxide and styrene (B11656) was investigated to produce novel water-soluble polymers and polyelectrolytes. tandfonline.comtandfonline.com More recently, research has focused on its utility in advanced organic transformations and as a precursor for complex molecular architectures, including metal complexes and pharmacologically relevant scaffolds. acs.orgresearchgate.netmdpi.com

Significance of this compound in Contemporary Organic Synthesis and Chemical Science

This compound is a valuable intermediate and building block in modern chemical synthesis. ontosight.ai Its bifunctional nature—a tertiary amine and a terminal alkene—allows it to participate in a diverse range of chemical transformations.

Key areas of significance include:

Polymer Science: The compound serves as a monomer in polymerization reactions. It can be copolymerized with sulfur dioxide (SO2) to yield alternating copolymers and with styrene to form random copolymers. tandfonline.comtandfonline.com These polymers, containing tertiary amine functionalities, are of interest for creating materials such as special membranes for gas separations. tandfonline.com Furthermore, this compound can be quaternized with allyl halides to form N,N-diallyl morpholinium salts, which are monomers for cyclopolymerization, producing water-soluble polymers with quaternary ammonium (B1175870) groups in each repeating unit. google.com

Advanced Organic Reactions: this compound is a key substrate in several stereoselective and catalytic reactions. It participates in the zwitterionic aza-Claisen rearrangement when treated with α-fluoroacid chlorides under Lewis acid catalysis, providing a route to α-fluoro-γ-vinylamides, which are versatile synthetic intermediates. nih.govprinceton.edu It is also used as a substrate in N-allylic isomerization reactions catalyzed by cobalt pincer complexes to produce the corresponding enamines. acs.orgchemrxiv.org

Precursor for Complex Molecules: The compound is a starting material for the synthesis of other valuable chemical entities. For example, it is a precursor to this compound-4-carbothioamide, a thiourea (B124793) derivative used as a ligand in the synthesis of novel silver(I) and platinum(II) π-coordination complexes. researchgate.netukrbiochemjournal.org It is also a foundational component for creating more complex structures, such as the chromone-containing allylmorpholines (CCAMs), which are investigated for their unique properties. mdpi.comnih.gov

Intermediate for Applied Chemicals: It is recognized as an intermediate in the synthesis of certain pharmaceuticals, including antihistamines and anti-inflammatory agents, as well as in the production of agrochemicals like pesticides and herbicides. ontosight.ai

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO | ontosight.aichemeo.comnih.govnist.gov |

| Molecular Weight | 127.18 g/mol | chemeo.comnih.govnist.gov |

| Boiling Point | 158.9 - 175 °C | ontosight.ai |

| Density | ~0.923 - 0.94 g/cm³ | ontosight.ai |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| CAS Number | 696-57-1 | chemeo.comnih.govnist.gov |

| IUPAC Name | 4-prop-2-enylmorpholine | nih.gov |

Scope and Objectives of Research Endeavors Pertaining to this compound

Current research involving this compound is driven by several key objectives aimed at leveraging its unique chemical properties for scientific advancement.

Development of Novel Synthetic Methodologies: A primary goal is to utilize this compound as a model substrate to develop new, efficient, and stereoselective chemical reactions. This includes advancing catalytic systems, such as the cobalt-catalyzed isomerization for the synthesis of enamines, and refining rearrangement reactions like the zwitterionic aza-Claisen rearrangement to access complex chiral molecules. acs.orgnih.govprinceton.educhemrxiv.org

Synthesis of Functional Polymers: Researchers aim to synthesize new polymers and copolymers incorporating the this compound unit to achieve specific material properties. tandfonline.com Objectives include creating water-soluble polyelectrolytes and developing specialized membranes, for instance, for gas separation applications. tandfonline.comtandfonline.com The synthesis of poly(N,N-diallyl morpholinium) salts is targeted for applications that can exploit their charged, polymeric structure. google.com

Creation of Biologically Relevant Molecules: A significant research thrust is the use of this compound as a scaffold to build more complex molecules with potential pharmacological activity. ontosight.ai This includes the synthesis of chromone-containing allylmorpholines (CCAMs) to study their interaction with biological targets like enzymes and receptors. mdpi.comnih.govnih.gov Although the specific biological effects are outside the scope of this article, the objective of the chemical synthesis is to create these novel molecular entities for further investigation. pharmjournal.ru

Exploration in Coordination Chemistry: There is an active interest in using derivatives of this compound, such as this compound-4-carbothioamide, as ligands for the synthesis of novel metal-organic complexes. researchgate.netukrbiochemjournal.org The objective is to study the coordination behavior of these ligands with metal ions like Ag(I) and Pt(II) and to characterize the resulting structures and properties. researchgate.netukrbiochemjournal.org

Overview of Key Methodological Approaches in this compound Investigations

The study of this compound and its applications involves a range of established and advanced experimental and theoretical methods.

Synthesis and Purification: The primary synthesis of this compound is consistently reported as the N-alkylation of morpholine with an allyl halide. tandfonline.comtandfonline.comasianpubs.org Purification of the product and its subsequent derivatives is typically achieved using standard laboratory techniques such as distillation and column chromatography. rsc.org

Structural Elucidation and Characterization: The definitive identification and structural confirmation of this compound and its reaction products rely heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure, with characteristic signals confirming the presence of both the morpholine ring and the allyl group. tandfonline.comdoi.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups. For this compound, key absorptions include the C=C stretching vibration of the allyl group. tandfonline.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. nist.gov

Elemental Microanalysis: This method provides the empirical formula by quantifying the percentage composition of elements (C, H, N), which is compared against calculated values to establish purity. tandfonline.comtandfonline.com

Reaction Monitoring and Mechanistic Studies: Researchers employ various techniques to study the course and mechanism of reactions involving this compound. This includes kinetic studies to determine reaction orders and the use of catalysts like Ytterbium triflate (Yb(OTf)₃) or cobalt pincer complexes, followed by detailed analysis of the products to understand reaction pathways. acs.orgnih.govchemrxiv.org

Polymer Characterization: For polymers derived from this compound, methodologies include viscometry to measure the viscosity of polymer solutions and solubility tests in various solvents. tandfonline.com

Theoretical and Computational Methods: Density Functional Theory (DFT) calculations are employed to compare theoretical data with experimental results, such as vibrational frequencies from IR spectra, and to investigate molecular geometries and electronic structures of this compound derivatives, particularly its metal complexes. researchgate.net

Below is a table summarizing key spectroscopic data for this compound.

| Spectroscopic Data | Observed Features | Source(s) |

| ¹H-NMR (in CDCl₃) | Signals observed at ~2.4 ppm (triplet, morpholine protons adjacent to N), ~3.7 ppm (triplet, morpholine protons adjacent to O), and characteristic signals for the allyl group protons (multiplet for -CH₂- and vinyl protons). tandfonline.com | tandfonline.com |

| FT-IR (KBr disc) | Disappearance of N-H stretching vibration (~3320 cm⁻¹) from morpholine. Appearance of sharp peaks for C=C stretching (~1655 cm⁻¹) and olefinic C-H stretching (~3060 cm⁻¹). tandfonline.com | tandfonline.com |

| Mass Spectrum (EI) | The mass spectrum shows various fragment ions, providing a fingerprint for the molecule's structure. nist.gov | nist.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

4-prop-2-enylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-8-4-6-9-7-5-8/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSANAYXICMXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219871 | |

| Record name | Allylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-57-1 | |

| Record name | Allylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Allylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for N Allylmorpholine

Established Reaction Pathways for N-Allylmorpholine Synthesis

The formation of the C-N bond between the morpholine (B109124) nitrogen and an allyl moiety is the cornerstone of this compound synthesis. This can be achieved through several established reaction pathways, each with its own set of advantages and limitations.

Alkylation Strategies Utilizing Allyl Halides

One of the most direct and widely employed methods for the synthesis of this compound is the nucleophilic substitution reaction between morpholine and an allyl halide, such as allyl chloride or allyl bromide. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide to form the desired this compound.

The reaction is typically carried out in a suitable solvent, and often a base is added to neutralize the hydrohalic acid formed as a byproduct. The reaction between morpholine and allyl bromide can be highly exothermic, necessitating cooling to control the reaction temperature. For instance, a common laboratory preparation involves the dropwise addition of allyl bromide to morpholine at 0 °C, followed by stirring at room temperature.

| Reactants | Reagents/Conditions | Product | Notes |

| Morpholine, Allyl Bromide | 0 °C to room temperature | This compound | Highly exothermic reaction |

| Morpholine, Allyl Chloride | - | This compound | A common alkylating agent |

Alternative Routes via Reductive Amination of Allyl Aldehydes or Ketones

Reductive amination offers an alternative pathway to this compound, starting from morpholine and an allyl carbonyl compound, most notably acrolein (propenal). This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate through the reaction of morpholine with the carbonyl group of acrolein. This intermediate is then reduced in situ to the target tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices in laboratory settings. rsc.orgthieme-connect.comacs.org The latter is particularly useful as it can selectively reduce the iminium ion in the presence of the unreacted aldehyde. acs.org

This method avoids the use of allyl halides and can be advantageous in terms of substrate availability and reaction control. The general mechanism for reductive amination proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced. nih.gov

| Carbonyl Compound | Amine | Reducing Agent | Product |

| Acrolein (Allyl Aldehyde) | Morpholine | NaBH4 or NaBH3CN | This compound |

Novel Synthetic Routes and Mechanistic Elucidation in this compound Formation

Beyond the classical methods, research into novel synthetic routes for allylic amines, including this compound, is an active area. One such approach is the zinc-mediated allylation of azides, which provides a high-yield preparation of N-allylamines. chemrxiv.org Although not specifically demonstrated for this compound, this method could potentially be adapted. Another innovative approach involves the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides, offering a modular protocol to construct architecturally complex allylic amines. thieme-connect.com

Mechanistic studies are crucial for understanding and optimizing these synthetic transformations. For instance, in the context of palladium-catalyzed allylic amination, the reaction is understood to proceed through a π-allyl palladium intermediate. acs.org The study of such intermediates and the factors influencing their formation and subsequent reaction with the amine are key to developing more efficient and selective catalytic systems.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalytic systems have been explored for the synthesis of this compound and related allylic amines.

Homogeneous Catalysis for C-N Bond Formation to this compound

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. Transition metal complexes, particularly those of palladium, rhodium, and iridium, are widely used for allylic amination reactions.

Palladium-catalyzed allylic amination is a well-established method for forming C-N bonds. chemrxiv.orgthieme-connect.com The reaction of morpholine with allylic substrates, such as allylic acetates or carbonates, in the presence of a palladium(0) catalyst and a suitable ligand, provides an efficient route to this compound. chemrxiv.orgthieme-connect.com The choice of ligand is critical in controlling the regioselectivity and enantioselectivity of the reaction. For example, pyridine-phosphine ligands have been used in asymmetric palladium-catalyzed allylic amination of various amines, including morpholine, with high enantioselectivities. chemrxiv.org

Rhodium and iridium complexes have also been employed in the synthesis of allylic amines. researchgate.netacs.org For instance, iridium-catalyzed asymmetric allylic amination of 2-alkynylanilines has been reported, leading to highly enantioenriched allylic amines. researchgate.netacs.org While not a direct synthesis of this compound, these studies highlight the potential of iridium catalysis for the enantioselective formation of C-N bonds with allylic partners. A rhodium-catalyzed isomerization of this compound to the corresponding enamine has also been documented. wiley-vch.de

| Catalyst System | Substrates | Product | Key Features |

| Pd(0) / Pyridine-Phosphine Ligand | 1,3-Diphenyl-2-propenyl acetate (B1210297), Morpholine | N-Allyl-type morpholine derivative | High enantioselectivity (up to 88% ee) chemrxiv.org |

| Iridium Complex / Chiral Ligand | Allylic Carbonate, 2-Alkynylaniline | Chiral Allylic Amine | High regio- and enantioselectivity researchgate.netacs.org |

| RhH(CO)(PPh3)3 | This compound | E-enamine | Isomerization reaction wiley-vch.de |

Heterogeneous Catalysis for Enhanced Atom Economy in this compound Production

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and process simplification, leading to improved atom economy and more sustainable processes. For the synthesis of this compound, heterogeneous catalysts have been primarily investigated in the context of the N-alkylation of morpholine with allyl alcohol.

This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to the corresponding aldehyde by the catalyst, followed by condensation with the amine to form an enamine or iminium ion, and subsequent reduction by the "borrowed" hydrogen. This approach is highly atom-economical as the only byproduct is water.

Solid acid catalysts, such as tungsten oxide supported on zirconia (WO3/ZrO2), have shown good activity and selectivity for the monoallylation of anilines with allyl alcohol. Similar catalytic systems could be applied to the N-alkylation of morpholine. Another example is the use of a CuO–NiO/γ–Al2O3 catalyst for the N-alkylation of morpholine with various alcohols in the gas phase. This system demonstrated high conversion and selectivity for N-methylmorpholine from methanol (B129727) and could be applicable to allyl alcohol.

| Catalyst | Reactants | Product | Key Advantages |

| 10 wt% WO3/ZrO2 | Aniline, Allyl Alcohol | N-Allyl Aniline | Reusable solid acid catalyst, good selectivity for monoallylation |

| CuO–NiO/γ–Al2O3 | Morpholine, Methanol | N-Methylmorpholine | High conversion and selectivity in gas-phase reaction, potential for allyl alcohol |

Biocatalytic Pathways for this compound (if emerging)

The development of sustainable manufacturing routes for chiral N-alkylated amino acids is a key focus in the pharmaceutical and fine-chemical industries. nih.gov Biocatalysis, utilizing enzymes or whole cells, presents a greener alternative to traditional chemical synthesis by performing reactions in an environmentally friendly manner. nih.govnih.gov Enzymes such as aminoacylases and ketimine reductases have shown potential in the asymmetric synthesis of N-alkylated amino acids. nih.govnih.gov

While direct biocatalytic routes to this compound are not extensively documented, the principles of biocatalytic N-alkylation are well-established. For instance, a diverse panel of biocatalysts has been discovered that can catalyze the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines. nih.gov These reactions have been successfully performed on a gram scale, yielding optically pure products in high yields. nih.gov This suggests the theoretical potential for developing a biocatalytic pathway for this compound, likely involving the enzymatic reaction of morpholine with an allyl-containing substrate. Further research in enzyme screening and protein engineering could lead to the identification or development of a specific biocatalyst for this transformation. rsc.org

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The synthesis of this compound is commonly achieved through the N-alkylation of morpholine with an allyl halide, such as allyl chloride or allyl bromide. tandfonline.comtandfonline.comasianpubs.org The optimization of reaction parameters is crucial for maximizing yield and purity.

Key synthetic approaches include:

Hofmann Alkylation: The reaction of morpholine with allyl chloride is a documented method for synthesizing this compound. tandfonline.comtandfonline.com

Reaction with Allyl Bromide: Using allyl bromide in the presence of sodium hydride and dry benzene (B151609) as a medium is another synthetic route. asianpubs.org

Phase Transfer Catalysis (PTC): This technique facilitates reactions between reactants in different immiscible phases. acsgcipr.orgwikipedia.orgfzgxjckxxb.com For N-alkylation, PTC can enable the use of more environmentally friendly inorganic bases and a wider range of solvents, often leading to higher productivity. acsgcipr.org Quaternary ammonium (B1175870) salts like benzyltriethylammonium chloride are common phase-transfer catalysts. wikipedia.org

Solvent Effects and Reaction Media Influence on this compound Yields

The choice of solvent significantly impacts the yield and selectivity of N-alkylation reactions.

| Solvent/Reaction Media | Observation | Reference |

| Toluene (B28343) | In the N-alkylation of anilines, using toluene as the solvent resulted in an 87% isolated yield of the desired product. | acs.org |

| Polar Protic Solvents (e.g., HFIP) | In contrast to nonpolar solvents, polar protic solvents led to the formation of an alternate regioisomer in the N-alkylation of anilines. | acs.org |

| Benzene (dry) | Used as a medium for the reaction of morpholine with allyl bromide in the presence of sodium hydride. | asianpubs.org |

| Two-Phase Liquid System (Water/Water-Immiscible Organic Liquid) | This system is beneficial for preparing allyl amines by reacting an amine with an allyl halide, as it helps to eliminate disadvantages found in prior art processes. | google.com |

| Solvent-Free Conditions | In some cases, N-alkylation reactions can be performed without a solvent, with morpholine itself acting as both reactant and solvent. | asianpubs.org |

In the context of phase transfer catalysis, the use of solvents like toluene is considered a greener alternative to dipolar aprotic solvents. acsgcipr.org

Temperature and Pressure Optimization Strategies for this compound Production

Temperature and pressure are critical parameters that require careful control to optimize reaction rates and minimize side reactions.

Temperature: In a study on the N-alkylation of anilines, the reaction was conducted at 80 °C for 12 hours. acs.org For the synthesis of N,N-diallyl morpholinium chloride from this compound, the reaction was left to stand at room temperature. google.com The quaternization of allyl dialkyl amine is advantageously conducted at temperatures from 20 to 60°C. google.com

Pressure: The copolymerization of this compound with SO2 can be achieved under atmospheric pressure using DMSO as a solvent. tandfonline.comtandfonline.com High-pressure conditions, such as those used in ammonia (B1221849) synthesis (up to 100 bar), can significantly influence reaction equilibria and production rates. osti.gov

The optimization of these parameters is often a multi-variable problem, where the ideal conditions depend on the specific reactants, catalysts, and solvent system used. whiterose.ac.ukprinceton.edu

Purification Methodologies for High Purity this compound

After synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques include:

Distillation: Fractional distillation is used to separate the organic phase after the initial reaction. google.com Specifically, the fraction boiling at 60°C under a reduced pressure of 30 mm Hg contains pure this compound. google.com Vacuum distillation is employed for compounds that are sensitive to high temperatures. pw.live

Extraction and Washing: The crude product is often washed with a weakly basic solution, such as saturated sodium bicarbonate or sodium carbonate, to remove any remaining halogenated reagents and hydrohalic acid. google.com This is typically followed by washing with saturated brine to remove residual aqueous solution. google.com

Chromatography: Various chromatographic techniques, including column chromatography and preparative high-performance liquid chromatography (HPLC), are powerful methods for separating and purifying organic compounds. nih.gov

Crystallization: For solid derivatives or salts of this compound, recrystallization can be an effective purification method. google.com

The purity of the final product is often confirmed using spectroscopic methods such as 1H-NMR and FT-IR, as well as elemental microanalysis. tandfonline.comtandfonline.com

Advanced Reaction Chemistry and Mechanistic Studies of N Allylmorpholine

Reactivity of the Allyl Moiety in N-Allylmorpholine

The allyl group in this compound is characterized by a carbon-carbon double bond, which is a site of high electron density. savemyexams.com This makes it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic Addition Reactions to the Allyl Group of this compound

Electrophilic addition reactions are a fundamental class of reactions for alkenes. lasalle.eduwikipedia.orgbyjus.com In the context of this compound, an electrophile attacks the electron-rich double bond of the allyl group, breaking the pi (π) bond and leading to the formation of two new sigma (σ) bonds. wikipedia.orgbyjus.com The general mechanism involves the initial attack by an electrophile (E+) to form a carbocation intermediate, which is then attacked by a nucleophile (Nu-). lasalle.eduwikipedia.org

Common electrophilic additions include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond. The proton acts as the initial electrophile. libretexts.org

Halogenation: The addition of halogens (X2), such as bromine or chlorine, to form a dihalogenated product. savemyexams.com

Hydration: The addition of water in the presence of an acid catalyst to form an alcohol. savemyexams.com

The regioselectivity of these reactions is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. wikipedia.org

Nucleophilic Attack and Substitution Reactions Involving the Allyl Group

While the double bond itself is electron-rich, the carbon atoms of the allyl group can become electrophilic under certain conditions, making them susceptible to nucleophilic attack. Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. byjus.comwikipedia.org In the case of the allyl group, such reactions typically require the presence of a good leaving group on the carbon adjacent to the double bond, or activation of the double bond itself.

These reactions can proceed through two primary mechanisms:

SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a carbocation intermediate. allen.in

SN2 (Substitution Nucleophilic Bimolecular): A one-step, concerted process where the nucleophile attacks at the same time as the leaving group departs.

The reactivity in nucleophilic substitution is influenced by the stability of the potential carbocation intermediate and steric hindrance around the reaction center. byjus.com

Cycloaddition Reactions of this compound

Cycloaddition reactions are concerted reactions where two π-electron systems combine to form a cyclic molecule. libretexts.org The allyl group of this compound can participate as the 2π-electron component in these reactions. libretexts.org

A notable example is the Diels-Alder reaction , a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (the alkene). libretexts.org In this case, this compound would act as the dienophile.

Another significant type is the [3+2] cycloaddition , also known as 1,3-dipolar cycloaddition, which is used to form five-membered heterocyclic rings. mdpi.comchemistrytalk.org These reactions are valuable for synthesizing complex molecular architectures. mdpi.com The stereochemistry and regiochemistry of cycloaddition reactions are critical aspects that determine the structure of the final product. mdpi.com

Polymerization Mechanisms and Kinetics of this compound

This compound can undergo polymerization, a process where monomer units combine to form a large polymer chain. chandra-asri.com The polymerization of allylic monomers can be challenging but can be achieved through radical polymerization. researchgate.netwikipedia.org

The process generally involves three key steps:

Initiation: Generation of a radical species, often from an initiator molecule. wikipedia.org

Propagation: The radical adds to the double bond of the monomer, creating a new radical that continues the chain. wikipedia.org

Termination: Two radicals combine to end the polymerization process. chandra-asri.com

The kinetics of polymerization can be complex, and in some cases, a steady-state approximation is used, where the rate of initiation equals the rate of termination. wikipedia.org this compound has been copolymerized with sulfur dioxide and styrene (B11656) to form alternating and random copolymers, respectively. researchgate.net

Reactivity of the Morpholine (B109124) Nitrogen and Ring System of this compound

The morpholine component of this compound contains a tertiary amine nitrogen and an ether oxygen, both of which possess lone pairs of electrons. These features make the morpholine ring a good ligand for coordinating with metal centers.

Coordination Chemistry with Metal Centers: Ligand Design and Complex Formation with this compound

A coordination complex consists of a central metal atom or ion bonded to one or more ligands. wikipedia.orglibretexts.org this compound and its derivatives can act as ligands, donating electron pairs to form coordinate covalent bonds with metal ions. wikipedia.org

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure influences the properties and reactivity of the resulting metal complex. sfu.caias.ac.in this compound derivatives have been used to synthesize complexes with various transition metals, including silver (Ag), copper (Cu), palladium (Pd), and platinum (Pt). researchgate.netresearchgate.net

In some cases, both the allyl group and another donor atom from a modified morpholine structure can coordinate to the metal center, forming stable chelate rings. For instance, this compound-4-carbothioamide has been shown to form coordination polymers with Ag(I), where coordination occurs through both the sulfur atom and the C=C double bond of the allyl moiety. researchgate.net Similarly, N-allylmorpholinium derivatives have been found to form π-complexes with copper(I) halides, where the allyl group's C=C bond coordinates to the copper atom. researchgate.net

The table below summarizes some of the coordination complexes formed with this compound derivatives.

| Metal Ion | Ligand Derivative | Type of Complex | Coordination Details |

| Ag(I) | This compound-4-carbothioamide | Coordination Polymer | Bridging mode via μ2-S atom and the C=C double bond of the allyl moiety. researchgate.net |

| Cu(I) | N,N'-diallylmorpholinium cation | π-complex | The cation acts as a bridge, coordinating two copper atoms via both allyl groups. researchgate.net |

| Cu(I) | N-allylmorpholinium cation | π-complex | Coordinated by the copper atom through the C=C bond of the allyl group. researchgate.net |

| Pd(II) | N-allylthioureas | π,n-chelate complexes | Formation of a six-membered chelated metalocycle involving the C=C allyl moiety and other donor atoms. ucj.org.ua |

| Pt(II) | N-allylthioureas | π,n-chelate complexes | Structurally analogous to cisplatin (B142131) with potential antitumor action. researchgate.net |

These studies demonstrate the rich and varied coordination chemistry of this compound, highlighting its potential in the design of novel materials and catalysts. The interplay between the reactivity of the allyl group and the coordinating ability of the morpholine ring system makes this compound a subject of ongoing research interest.

N-Oxidation and N-Alkylation Reactions of the Morpholine Nitrogen in this compound

The nitrogen atom in the morpholine ring of this compound is a tertiary amine, making it nucleophilic and basic. wikipedia.org This inherent reactivity allows it to participate in N-oxidation and N-alkylation reactions, which are characteristic of tertiary amines.

N-Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation. While specific studies detailing the N-oxidation of this compound are not extensively documented, the general transformation is well-established for related N-alkylmorpholine derivatives. wikipedia.orgorganic-chemistry.org Reagents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine to an N-oxide. For instance, N-methylmorpholine is readily oxidized to N-methylmorpholine-N-oxide (NMO), a widely used co-oxidant in transition metal-catalyzed reactions. wikipedia.orgorganic-chemistry.org A study on a complex morpholine-containing substance P antagonist demonstrated that oxidation of the morpholine core leads to a stable N-oxide degradate, which can undergo further novel rearrangements. nih.gov This suggests that this compound would similarly form N-allyl-N-oxidomorpholinium under oxidative conditions.

N-Alkylation: The nucleophilic nitrogen can also react with electrophiles like alkyl halides in N-alkylation reactions to form quaternary ammonium (B1175870) salts. biosynce.com This reactivity is fundamental to morpholine and its derivatives. biosynce.comacs.orgacs.org For example, the reaction of morpholine with various alcohols in the presence of a CuO–NiO/γ–Al₂O₃ catalyst yields the corresponding N-alkylmorpholines. researchgate.netresearchgate.net Although this demonstrates the alkylation of a secondary amine to a tertiary one, the resulting N-alkylmorpholine could, in principle, be further alkylated to a quaternary salt. The reaction of this compound with an alkyl halide would be expected to yield an N-allyl-N-alkylmorpholinium halide.

Ring-Opening Reactions of the Morpholine System (if observed)

The morpholine ring is known for its general stability under a variety of reaction conditions due to its saturated, six-membered heterocyclic structure. researchgate.netresearchgate.net Consequently, ring-opening reactions of the morpholine system in this compound are not commonly observed. However, under forcing conditions, such as high temperatures, ring-opening can occur. For instance, during the N-methylation of morpholine with methanol (B129727) at temperatures exceeding 220 °C, some ring-opening was observed as a side reaction. researchgate.net

Cross-Coupling Reactions Involving this compound Derivatives

While this compound itself is not typically employed as a primary substrate in cross-coupling reactions, its formation as a stable byproduct is a common feature in many palladium-catalyzed processes, particularly those involving morpholine as a nucleophile or scavenger. This highlights its compatibility with and stability under these widely used reaction conditions.

Direct examples of this compound derivatives participating as substrates in Heck or Suzuki-Miyaura reactions are not prominent in the literature. However, the principles of these reactions suggest that suitably functionalized derivatives could undergo such transformations.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. tandfonline.commdpi.comrsc.orgacs.org For example, a morpholine-based ionic liquid has been used as a thermally stable medium for the Heck reaction between 4-bromoanisole (B123540) and 2-ethylhexyl acrylate. tandfonline.com In another study, acryloyl morpholine reacted readily with aryl iodides in a mechanocatalytic Heck reaction to give the desired product in 99% yield. rsc.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. acs.orglibretexts.orgnih.govacs.org This reaction is a cornerstone of modern synthesis, and catalytic systems involving morpholine derivatives as ligands or components have been developed. For instance, a morpholine–Pd(OAc)₂ catalyst system has been explored for Suzuki couplings. acs.org Given the robustness of the morpholine ring, an this compound derivative bearing a halide or boronic acid at a different position would likely be a viable substrate for these coupling reactions under standard conditions.

Similar to the Heck and Suzuki reactions, there is limited direct literature on this compound derivatives as substrates in Sonogashira and Stille couplings. The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. The Stille coupling pairs an organotin compound with an sp²-hybridized organohalide. The applicability of these reactions is broad, and the stability of the this compound moiety suggests that derivatives functionalized with the necessary reactive groups (e.g., halide, triflate, organotin) would be competent coupling partners.

This compound frequently appears as a product in palladium-catalyzed reactions, most notably in the deprotection of allyl-based protecting groups. The allyloxycarbonyl (Alloc) group, for example, is often removed using a Pd(0) catalyst in the presence of a nucleophilic scavenger, such as morpholine. acs.org In this process, the palladium catalyst forms a π-allyl complex, which is then captured by morpholine to generate this compound as a stable, often easily separable, byproduct. acs.org

Furthermore, palladium-catalyzed reactions can lead directly to the formation of this compound from other precursors. In one instance, a palladium-catalyzed decarboxylative rearrangement of an Alloc-protected morpholine was observed to yield this compound. This transformation proceeds via oxidative addition of the allylic carbamate (B1207046) to Pd(0), followed by decarboxylation and subsequent C-N bond formation.

In the field of unimolecular fragment coupling (UFC), a palladium-catalyzed reaction was developed where this compound was formed as a product with an 86% yield (determined by GC analysis) under specific conditions. researchgate.net The reaction involved a β-ketoamide substrate and was catalyzed by Pd(PPh₃)₄ with K₃PO₄ as a base in THF at 100 °C. researchgate.net These examples underscore the role of this compound as a key component and indicator of reaction pathways in modern palladium catalysis. nih.govsnnu.edu.cnbeilstein-journals.orgrsc.org

Sonogashira and Stille Coupling with this compound

Mechanistic Investigations of this compound Reactions Using Kinetic and Spectroscopic Techniques

The mechanisms of reactions involving this compound and its derivatives have been elucidated using a combination of kinetic analysis, spectroscopy, and computational methods.

A prominent example is the aza-Claisen rearrangement , a tandfonline.comtandfonline.com-sigmatropic rearrangement that transforms N-allylamines into γ,δ-unsaturated amides. numberanalytics.comwikipedia.orgunacademy.com The reaction of this compound with acyl chlorides, such as propionyl chloride, has been studied in detail. researchgate.netprinceton.edu Mechanistic proposals suggest the reaction proceeds through a zwitterionic intermediate formed either by acylation of the tertiary amine followed by deprotonation, or via an in-situ generated ketene. This charge-accelerated rearrangement allows the reaction to proceed under significantly milder conditions than traditional Claisen rearrangements. The progress of these reactions and the structure of the products have been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Mechanistic Study of Aza-Claisen Rearrangement of this compound This interactive table summarizes findings from a study on the aza-Claisen rearrangement.

| Entry | Reactant 1 | Reactant 2 | Base (1.0 equiv) | Catalyst (10 mol%) | Yield of γ,δ-unsaturated amide | Reference |

|---|---|---|---|---|---|---|

| 1 | This compound | Propionyl Chloride | Hünig's base | Yb(OTf)₃ | Good | researchgate.net |

| 2 | This compound | Propionyl Chloride | NEt₃ | None | 11% | researchgate.net |

Spectroscopic and computational techniques are also crucial for characterizing derivatives of this compound and their interactions with metals. The synthesis of this compound-4-carbothioamide and its subsequent complexation with Ag(I), Pd(II), and Pt(II) ions have been extensively studied. researchgate.netdntb.gov.uaucj.org.ua These studies utilize a suite of analytical methods to understand the resulting structures and bonding.

Table 2: Spectroscopic and Computational Techniques Used in the Study of this compound Derivatives This interactive table outlines the methods used to investigate this compound-based compounds.

| Technique | Application | Findings | Reference(s) |

|---|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of products and complexes. | Confirmed product structures; showed cleavage of polymeric chains and Ag-(C=C) bonds upon dissolution of complexes. | researchgate.netucj.org.ua |

| Infrared (IR) Spectroscopy | Investigating coordination modes. | High-frequency shifts of ν(C=C)allyl vibrations indicated π-coordination of the allyl group to the metal center. | researchgate.netdntb.gov.ua |

| Mass Spectrometry (MALDI-TOF, TPD MS) | Analysis of complex fragmentation. | Investigated the fragmentation patterns of novel metal-organic complexes. | researchgate.net |

| X-ray Diffraction | Determining solid-state structures. | Revealed polymeric chains and bridging coordination modes in Ag(I) complexes. | researchgate.net |

These detailed investigations provide fundamental insights into the coordination chemistry and reaction pathways of this compound, enabling the rational design of new synthetic methodologies and functional molecules.

Reaction Pathway Elucidation via In Situ Spectroscopy of this compound Transformations

In situ spectroscopy is a powerful tool for understanding the intricate pathways of chemical reactions by monitoring the process in real-time without disturbing the system. mt.com Techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and Raman spectroscopy allow for the direct observation of reactants, products, and transient intermediates, providing a detailed picture of the reaction progress. mt.comrsc.org This approach is invaluable for studying transformations involving this compound, such as its synthesis via allylic substitution or its participation in catalytic cycles.

For instance, in the palladium-catalyzed allylic amination to form this compound, in situ FTIR spectroscopy can track the concentration of key species. mt.com The disappearance of the C-O bond vibration of an allylic alcohol or carbonate precursor and the simultaneous appearance of the C-N bond and characteristic morpholine ring vibrations would allow for continuous reaction profiling. This real-time data helps in identifying reaction initiation, endpoint, and the potential buildup of unstable intermediates, which is critical for mechanistic elucidation. mt.com Similarly, in situ NMR could follow the change in the chemical environment of protons and carbons on the allyl group and morpholine ring, offering a quantitative measure of conversion and selectivity over time.

Operando spectroscopy, a specialized form of in situ analysis conducted under actual catalytic conditions, further enhances mechanistic understanding. rsc.orgescholarship.orgrsc.org By combining techniques, a more complete picture emerges. For example, operando Raman spectroscopy can monitor the catalyst's state, while simultaneous FTIR or NMR tracks the solution-phase species. wsu.edu This multi-technique approach is essential for mapping complex reaction networks, identifying catalytically active species, and distinguishing them from spectator species. escholarship.org

Table 1: Application of In Situ Spectroscopic Techniques to this compound Reactions

| Spectroscopic Technique | Information Provided | Relevance to this compound Transformations |

| FTIR Spectroscopy | Monitors vibrational modes of functional groups. | Tracks disappearance of reactant C-X (e.g., C-O, C-Cl) bonds and appearance of product C-N and N-H bonds. Allows for real-time kinetic analysis. mt.com |

| NMR Spectroscopy | Provides detailed structural information based on the chemical environment of nuclei (¹H, ¹³C). | Quantifies the conversion of allylic precursors to this compound by integrating characteristic signals. Can detect and identify intermediates and byproducts. |

| Raman Spectroscopy | Sensitive to symmetric vibrations and less sensitive to polar solvents like water. | Complements FTIR for studying reactions in aqueous media. Can provide information on catalyst structure and the C=C double bond of the allyl group. wsu.edu |

| X-ray Absorption Spectroscopy (XAS) | Probes the electronic state and local coordination environment of a specific element (e.g., a metal catalyst). | In catalytic reactions, it can identify the oxidation state and geometry of the metal center (e.g., Pd(0), Pd(II)) during the catalytic cycle. nih.gov |

Kinetic Isotope Effects and Transition State Analysis of this compound Reactions

The Kinetic Isotope Effect (KIE) is a fundamental tool for probing the transition state (TS) of a reaction—the highest energy point on the reaction coordinate. chemrxiv.org It is determined by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). researchgate.net A KIE value (k_light_/k_heavy_) greater than 1, known as a normal KIE, indicates that the bond to the isotope is being broken or significantly weakened in the rate-determining step. Conversely, an inverse KIE (less than 1) suggests bond strengthening or a change in hybridization at the isotopic center.

In reactions involving this compound, such as its formation via palladium-catalyzed allylic amination, KIE studies can distinguish between possible mechanisms. nih.govacs.org For example, a reaction could proceed via an Sₙ2-type pathway (direct attack by morpholine) or through a π-allyl palladium intermediate.

Primary KIE: If C-H bond cleavage at the allylic position is part of the rate-determining step, substituting that hydrogen with deuterium would result in a large primary KIE (typically k_H_/k_D_ > 2). chemrxiv.org

Secondary KIE: If the isotopic substitution is at a position not directly involved in bond breaking, a smaller secondary KIE may be observed. For instance, in an Sₙ1-like dissociation of a leaving group to form a cationic π-allyl intermediate, a secondary KIE (k_H_/k_D_ ≈ 1.1-1.2) at the α-carbon is expected due to the rehybridization from sp³ to sp².

Consider a hypothetical palladium-catalyzed allylic amination reaction where an allylic C-H bond is activated in the rate-determining step. A competition experiment between a standard allylic substrate and its deuterated analogue could yield the results shown in the table below.

Table 2: Hypothetical Kinetic Isotope Effect Data for an Allylic Amination with Morpholine

| Experiment | Isotopologue | k (s⁻¹) | KIE (k_H/k_D_) | Mechanistic Implication |

| 1 | Allyl-1-H ₂-Substrate + Morpholine | 2.5 x 10⁻⁴ | 7.1 | C-H bond cleavage is the rate-determining step. chemrxiv.org |

| 2 | Allyl-1-D ₂-Substrate + Morpholine | 0.35 x 10⁻⁴ | ||

| 3 | Allyl-3-H -Substrate + Morpholine | 2.5 x 10⁻⁴ | 1.05 | C-H bond at the terminal carbon is not broken in the rate-determining step. Small normal effect may indicate minor electronic changes. |

| 4 | Allyl-3-D -Substrate + Morpholine | 2.38 x 10⁻⁴ |

The large primary KIE of 7.1 observed when the C-H bond being broken is deuterated strongly supports a mechanism where this bond cleavage is the rate-limiting event. chemrxiv.org The near-unity KIE at a different position confirms that the C-H bond at that site is not significantly altered in the transition state. Such studies are crucial for validating or refuting proposed mechanistic pathways. acs.org

Computational Chemistry in Reaction Mechanism Prediction for this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the detailed investigation of reaction mechanisms at the molecular level. researchgate.netnih.gov It allows researchers to model reactants, products, intermediates, and transition states, providing a quantitative understanding of reaction pathways and energetics. acs.org For reactions involving this compound, computational methods can predict reaction feasibility, elucidate complex catalytic cycles, and rationalize observed selectivities. uantwerpen.be

A typical computational study involves mapping the potential energy surface (PES) of a reaction. Key steps include:

Geometry Optimization: Finding the lowest energy structure for all relevant species (reactants, intermediates, products, and transition states). researchgate.net

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

Energy Profiling: Calculating the relative free energies of all species to construct a complete reaction energy profile. The highest point on this profile corresponds to the rate-determining transition state.

For example, in a Pd-catalyzed allylic substitution with morpholine, DFT calculations can compare different potential mechanisms, such as an outer-sphere versus an inner-sphere nucleophilic attack on a π-allyl palladium intermediate. nih.gov The calculated activation barriers (ΔG‡) for each pathway would reveal the most kinetically favorable route. A study on the reaction of morpholine with benzyl (B1604629) fluoride (B91410) used DFT calculations to model the transition state, showing how solvent molecules stabilize the structure. researchgate.net Similar approaches can be applied to this compound reactions to understand the role of catalysts, ligands, and solvents. researchgate.netnih.gov

Table 3: Hypothetical DFT-Calculated Energy Profile for this compound Formation (Calculated at a representative theoretical level, e.g., B3LYP/6-311G(d,p) with solvent correction)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Allyl-X + Morpholine + Pd(0) Catalyst | 0.0 |

| TS1 | Transition state for oxidative addition | +15.2 |

| INT1 | π-Allyl Pd(II) Intermediate | +5.4 |

| TS2 | Transition state for nucleophilic attack | +20.5 (Rate-Determining) |

| INT2 | Product-Catalyst Complex | -12.8 |

| Products | This compound + HX + Pd(0) Catalyst | -10.1 |

This hypothetical profile suggests that the rate-determining step is the nucleophilic attack of morpholine on the palladium intermediate, with a free energy barrier of 20.5 kcal/mol. Such computational insights, when correlated with experimental data from spectroscopy and kinetic studies, provide a robust and comprehensive understanding of the reaction mechanism. acs.org

Applications of N Allylmorpholine in Specialized Chemical Synthesis

N-Allylmorpholine as a Building Block in Organic Synthesis

The dual functionality of this compound makes it an important building block in organic chemistry, enabling the construction of intricate molecular architectures.

This compound is a key precursor in the synthesis of complex heterocyclic compounds. One notable application is its use in cobalt-catalyzed isomerization reactions to form enamines. These enamines can then participate in sequential one-pot procedures, such as the Diels-Alder reaction, to produce substituted pyridines. chemrxiv.orgacs.org This methodology is significant for creating pyridine-containing motifs that are prevalent in natural products and pharmaceuticals. acs.org The isomerization of this compound, followed by a reaction with an aryl aldimine and subsequent cyclization, provides a pathway to diversely substituted 2-phenyl pyridines. chemrxiv.org

Furthermore, this compound can undergo a zwitterionic aza-Claisen rearrangement. For instance, its reaction with 2-fluoropropionyl chloride, catalyzed by Ytterbium(III) triflate (Yb(OTf)3), yields a rearrangement product that serves as a precursor to other complex molecules. researchgate.net This type of reaction highlights the utility of this compound in generating stereochemically rich structures. researchgate.net

The chemical reactivity of this compound makes it a valuable precursor for advanced pharmaceutical intermediates. incb.orgravimiamet.eecirs-group.comeuropa.eu A significant application is in the synthesis of α-fluoro-γ-lactones. researchgate.net These fluorinated lactones are key intermediates in the synthesis of certain anti-HIV nucleosides. researchgate.net The process involves the zwitterionic aza-Claisen rearrangement of this compound derivatives to create α-fluoro-γ-vinylamides, which are then converted to the desired lactones through iodolactonisation. researchgate.net This demonstrates a practical and asymmetric method for introducing fluorine at a stereogenic center, a common strategy in the development of modern pharmaceuticals. researchgate.net Additionally, morpholine (B109124) derivatives, in general, are widely used as precursors for the synthesis of enantiomerically pure α-amino acids, β-amino alcohols, and other biologically active substances. nih.gov

Derivatives of morpholine are recognized for their biological activity and are used in the discovery and development of agrochemicals, including fungicides, insecticides, and herbicides. cymitquimica.comnih.gov While specific examples detailing the direct use of this compound in commercial agrochemicals are not extensively documented in the provided results, the established importance of the morpholine scaffold suggests its potential as a building block in this sector. nih.gov The synthesis of novel piperine (B192125) derivatives with insecticidal activity, for example, showcases the broader trend of modifying natural products with amine functionalities like morpholine to enhance their properties. frontiersin.org

In the realm of specialty chemicals, this compound and its derivatives have various applications. buyersguidechem.comallchemlifescience.com For example, it is a starting material for the synthesis of N,N-diallyl morpholinium salts, such as N,N-diallyl morpholinium bromide and chloride. google.comitu.edu.tr These quaternary ammonium (B1175870) salts can be polymerized to yield water-soluble polymers that act as bactericides, indicating their use in disinfectant and cleaning formulations. google.com

Precursor for Advanced Pharmaceutical Intermediates Derived from this compound

This compound in Polymer Science and Materials Chemistry

The presence of a polymerizable allyl group allows this compound to be used in the synthesis of functional polymers and advanced materials.

This compound can undergo homopolymerization in the presence of radical initiators. However, this process typically results in the formation of a viscous liquid with low yields, suggesting the production of low molecular weight polymers. tandfonline.com The synthesis of N-allyl morpholine is achieved through the Hofmann alkylation of morpholine with allyl chloride. tandfonline.com

More successful polymerization is achieved through copolymerization. This compound can be copolymerized with sulfur dioxide (SO2) in dimethyl sulfoxide (B87167) (DMSO) to produce an alternating copolymer. tandfonline.com It can also be copolymerized with styrene (B11656) in dioxane to form a random copolymer. tandfonline.com The copolymer with SO2, in particular, has been suggested for potential use as a special membrane for gas separations. tandfonline.com

Furthermore, this compound is a precursor to N,N-diallyl morpholinium bromide, which can be polymerized to form water-soluble cationic polyelectrolytes. itu.edu.tr These polymers have potential applications in various fields. itu.edu.tr Copolymers of these quaternary ammonium monomers can also be prepared with comonomers like N-vinyl pyrrolidinone (NVP), N-vinyl formamide (B127407) (NVF), and 2-hydroxyethylmethacrylate (HEMA). google.com

The functional nature of polymers derived from this compound also suggests their use in the creation of hybrid materials. academiaromana-is.roresearchgate.netuc.edu Polymers with amine functionalities are often used to coordinate with metal ions to form polymer-inorganic hybrid materials. mdpi.com While direct examples with poly(this compound) were not found, the principle of using such functional polymers to create hybrid materials with unique thermal, electrical, and photophysical properties is well-established. mdpi.com

Cross-linking Agents and Surface Modification Applications of this compound

The presence of the vinyl group in this compound makes it a suitable monomer for polymerization reactions. While its homopolymerization using radical initiators typically results in low-yield, viscous liquids, it readily participates in copolymerization with other monomers to create polymers with tailored properties. rsc.orgresearchgate.netacs.org These copolymers can be designed to form cross-linked networks, which are crucial in the production of hydrogels and other materials with enhanced mechanical stability and solvent resistance.

A key application lies in the synthesis of copolymers. For instance, this compound has been successfully copolymerized with sulfur dioxide in dimethyl sulfoxide (DMSO) to yield an alternating copolymer. rsc.orgresearchgate.net It also forms random copolymers with styrene in dioxane. rsc.orgresearchgate.net The resulting polymers, containing the morpholine unit, often exhibit water-solubility or solubility in acidified water, making them suitable for applications requiring aqueous environments. researchgate.net

Furthermore, derivatives of this compound, such as N,N-diallyl morpholinium bromide, are employed as monomers and cross-linkers. This quaternary ammonium salt can be polymerized to form strong cationic hydrogels, particularly when copolymerized with other ionic cross-linkers like N,N,N′,N′-tetraallyl piperazinium dibromide. chemrxiv.org The copolymerization process, often initiated by radical initiators in aqueous solutions, leads to the formation of a cross-linked three-dimensional network. chemrxiv.org The properties of these materials can be tuned by varying the molar ratio of the comonomers. nih.gov

The ability to undergo graft polymerization also allows this compound and its derivatives to be used for surface modification. xiahepublishing.commathnet.rursc.org In this technique, polymer chains are covalently bonded to a substrate surface, altering its properties such as hydrophilicity, adhesion, and biocompatibility. rsc.orgwikipedia.org The allyl group provides a reactive site for grafting onto various surfaces, introducing the functional morpholine group to the material's interface.

Table 1: Copolymerization of this compound and Its Derivatives

| Monomer 1 | Monomer 2 | Initiator/Solvent | Polymer Type | Key Properties | Reference(s) |

|---|---|---|---|---|---|

| This compound | Sulfur Dioxide (SO₂) | DMSO | Alternating Copolymer | Soluble in DMSO, DMF, acidified water | rsc.org, researchgate.net |

| This compound | Styrene | Dioxane | Random Copolymer | Soluble in DMF, DMSO | rsc.org, researchgate.net |

| N,N-Diallyl Morpholinium Bromide | N,N,N′,N′-Tetraallyl Piperazinium Dibromide | t-Butyl hydroperoxide (TBH) / Water | Cross-linked Hydrogel | Strong cationic hydrogel | chemrxiv.org |

This compound as a Ligand and Catalyst Component

Beyond polymer chemistry, the this compound structure is a platform for designing ligands for metal complexes and participating in catalytic transformations. The nitrogen and oxygen atoms of the morpholine ring can act as donor atoms, while the allyl group's π-system offers an additional coordination site.

Design and Synthesis of this compound-Based Ligands

Researchers have successfully synthesized metal complexes using ligands derived from this compound. A notable example involves the reaction of this compound-4-carbothioamide with silver(I) nitrate. researchgate.net In the resulting coordination polymers, the ligand is coordinated to the silver ions in a bridging fashion through both the sulfur atom and the C=C double bond of the allyl moiety, forming stable six-membered chelate metallocycles. researchgate.net

Similarly, copper(I) halide π-complexes have been prepared from N-allylmorpholinium derivatives in ethanol. researchgate.net X-ray structural analysis has shown that in some cases, such as with N,N'-diallylmorpholinium cations, the ligand can function as a bridge, coordinating to two different copper atoms via its two allyl groups. researchgate.net This π-coordination through the allyl group is a key feature in the design of these organometallic structures. researchgate.netresearchgate.net However, in the presence of strongly coordinating solvents like DMSO, the metal-allyl π-bond may be cleaved. researchgate.net

Catalytic Activity of this compound in Organic Transformations

This compound participates in several catalytic organic reactions, often as a substrate that is transformed into a valuable product. For instance, it has been used as a substrate in the isomerization of N-allylic compounds catalyzed by a neutral PCNHCP Cobalt(I) pincer complex. acs.orgchemrxiv.org This reaction, which proceeds at 80–90 °C, selectively converts this compound into the corresponding enamine, which can be used in subsequent one-pot reactions, such as inverse-electron-demand Diels-Alder cycloadditions. acs.orgchemrxiv.org

Another example is the zwitterionic aza-Claisen rearrangement, where this compound reacts with 2-fluoropropionyl chloride under Ytterbium triflate (Yb(OTf)₃) catalysis. researchgate.net This reaction demonstrates the chemical feasibility of using this compound as a precursor for generating more complex molecular architectures under Lewis acid catalysis. researchgate.net While in these specific examples this compound acts as the reactant, its activity and compatibility within the catalytic cycle are crucial for the success of the transformation. The broader class of morpholine derivatives is widely recognized for its use as catalysts and bases in organic synthesis. nih.gov

Table 2: this compound in Catalytic Transformations

| Reaction Type | Catalyst | Role of this compound | Product Type | Reference(s) |

|---|---|---|---|---|

| N-Allylic Isomerization | Neutral PCNHCP Cobalt(I) pincer complex | Substrate | Enamine | acs.org, chemrxiv.org |

Chiral this compound Derivatives in Asymmetric Catalysis

The development of chiral versions of this compound for asymmetric catalysis is an area of potential interest, though direct applications are not extensively documented. The synthesis of chiral morpholines is an established field, with methods like the asymmetric hydrogenation of dehydromorpholines using rhodium-bisphosphine catalysts achieving excellent enantioselectivities (up to 99% ee). rsc.orgnih.govrsc.org Such chiral morpholine scaffolds are key intermediates for bioactive compounds and could serve as precursors for chiral ligands.

While this compound itself is achiral, its use in asymmetric reactions has been contrasted with chiral analogues. A study on the asymmetric zwitterionic aza-Claisen rearrangement utilized a chiral N-allylpyrrolidine auxiliary to achieve high diastereoselectivity (99% de). researchgate.net The same study performed the reaction with achiral this compound as a model to establish the reaction's feasibility. researchgate.net This highlights a common strategy: developing an asymmetric process using a chiral auxiliary that shares structural similarities with a simpler, achiral counterpart like this compound. The creation of this compound derivatives with stereogenic centers remains a prospective route to new chiral ligands and catalysts for asymmetric transformations.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sulfur Dioxide |

| Styrene |

| N,N-diallyl morpholinium bromide |

| N,N,N′,N′-tetraallyl piperazinium dibromide |

| t-Butyl hydroperoxide |

| N-Vinyl Pyrrolidinone |

| This compound-4-carbothioamide |

| Silver(I) nitrate |

| Copper(I) halide |

| 2-fluoropropionyl chloride |

| Ytterbium triflate |

| N-allylpyrrolidine |

Spectroscopic Characterization Methodologies and Structural Elucidation of N Allylmorpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment of N-Allylmorpholine

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and this compound is no exception. Through the analysis of ¹H and ¹³C NMR spectra, a comprehensive picture of the molecule's framework can be assembled. nih.gov

Advanced ¹H and ¹³C NMR Techniques for this compound Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for identifying the different types of protons and carbons within the this compound molecule. The chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus. ucl.ac.uklibretexts.org

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the morpholine (B109124) ring and the allyl group are observed. The protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring typically appear at different chemical shifts due to the differing electronegativity of these heteroatoms. The vinylic protons of the allyl group exhibit characteristic shifts in the downfield region, while the allylic protons adjacent to the nitrogen appear at a specific chemical shift.

The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. oregonstate.edu The carbons of the morpholine ring can be distinguished based on their proximity to the nitrogen and oxygen atoms. The three distinct carbons of the allyl group also give rise to separate signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Morpholine Ring (CH₂-N) | ~2.4 | ~57 |

| Morpholine Ring (CH₂-O) | ~3.6 | ~60 |

| Allyl Group (-CH₂-N) | ~3.0 | ~60.5 |

| Allyl Group (=CH₂) | ~5.1 - 5.2 | ~125 |

| Allyl Group (-CH=) | ~5.8 - 5.9 | ~128 |

Note: These are approximate values and can vary depending on the solvent and experimental conditions. itu.edu.tr

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Determination of this compound

To unambiguously assign the signals and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the protons within the morpholine ring and within the allyl group, confirming their respective spin systems. For instance, the allylic protons would show correlations to the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes one-bond correlations between protons and the carbons they are directly attached to. emerypharma.com This technique is crucial for definitively assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. In this compound, HMBC can show correlations from the allylic protons to the carbons of the morpholine ring, and from the morpholine protons to the carbons of the allyl group, thus confirming the N-allyl linkage.

Conformational Analysis using NMR Spectroscopy of this compound

NMR spectroscopy can also provide insights into the three-dimensional structure and conformational dynamics of this compound in solution. nih.govauremn.org.brcopernicus.org The morpholine ring typically adopts a chair conformation. The orientation of the allyl group (axial or equatorial) can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). mdpi.com NOESY experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. By analyzing the NOE cross-peaks, the preferred conformation of the allyl substituent can be determined. Furthermore, variable temperature NMR studies can provide information about the energy barriers between different conformations. uni-regensburg.de

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. routledge.comrsc.orgresearchgate.net

Vibrational Band Assignment in this compound

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. sphinxsai.comd-nb.infoelixirpublishers.comsu.se

C-H Vibrations: The stretching vibrations of the C-H bonds in the morpholine ring and the allyl group typically appear in the region of 2800-3100 cm⁻¹. The vinylic C-H stretches of the allyl group are usually found at slightly higher wavenumbers (>3000 cm⁻¹) compared to the aliphatic C-H stretches.

C=C Vibration: A key feature in the spectrum of this compound is the C=C stretching vibration of the allyl group, which gives rise to a characteristic band around 1640-1680 cm⁻¹. itu.edu.tr

C-N and C-O Vibrations: The stretching vibrations of the C-N and C-O bonds within the morpholine ring appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Out-of-Plane Bending: The out-of-plane bending vibrations of the olefinic C-H bonds of the allyl group result in sharp peaks, often observed around 830 and 950 cm⁻¹. itu.edu.tr

Table 2: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H Stretch (sp² hybridized) | 3070 |

| C-H Stretch (sp³ hybridized) | 2800 - 3000 |

| C=C Stretch (alkene) | 1680 |

| C-N Stretch | 1100 - 1200 |

| C-O Stretch | 1050 - 1150 |

| =C-H Bend (out-of-plane) | 830, 950 |

Source: itu.edu.tr

Monitoring Reaction Progress via IR Spectroscopy of this compound Transformations

IR spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving this compound in real-time. jasco-global.comamericanpharmaceuticalreview.comyoutube.comrsc.org By tracking the disappearance of reactant-specific IR bands and the appearance of product-specific bands, one can follow the course of a transformation. For example, in a reaction where the allyl group of this compound is consumed, the characteristic C=C stretching band around 1680 cm⁻¹ would decrease in intensity and eventually disappear upon completion of the reaction. itu.edu.tr This in-situ monitoring capability is invaluable for optimizing reaction conditions and understanding reaction kinetics.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of this compound. This technique provides vital information about the molecule's structure and stability.

High-Resolution Mass Spectrometry for Elemental Composition of this compound

High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the determination of the elemental composition of this compound. msu.edu Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas due to the slight mass differences between isotopes. msu.edu For this compound (C7H13NO), the exact mass can be calculated with high accuracy, confirming its molecular formula. nih.gov This level of precision is critical for unequivocally identifying the compound in complex mixtures and for verifying the outcome of synthetic procedures. miamioh.edu

Fragmentation Pathways of this compound

The fragmentation of this compound in a mass spectrometer provides a "fingerprint" that is characteristic of its molecular structure. msu.edu Upon ionization, the molecule undergoes specific bond cleavages, resulting in a series of fragment ions. For amines like this compound, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process is driven by the stabilization of the resulting cation by the non-bonding electrons of the nitrogen. msu.edu

Another significant fragmentation pathway for this compound likely involves the allyl group. The loss of the allyl radical (C3H5) would lead to a stable morpholino cation. The presence of the nitrogen atom, which gives this compound an odd molecular weight, results in fragment ions that often have even-numbered masses, a characteristic feature for amines. libretexts.org The analysis of these fragmentation patterns is essential for the structural confirmation of this compound and its derivatives. researchgate.netgre.ac.uk

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This method is particularly valuable for understanding the structure of crystalline derivatives of this compound.

Crystal Structure Analysis of this compound Adducts or Derivatives

Chromatographic Methods for Purity Assessment and Separation of this compound